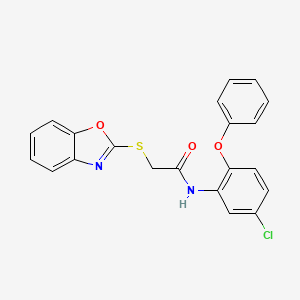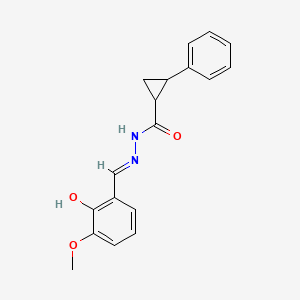
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone, also known as SIB-1553A, is a synthetic compound that acts as a selective dopamine D3 receptor agonist. It has been studied extensively for its potential use in treating addiction and related disorders.
Wirkmechanismus
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone acts as a selective dopamine D3 receptor agonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. Activation of the dopamine D3 receptor by 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone reduces the release of dopamine in the nucleus accumbens, which is the primary reward center in the brain. This reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It reduces the release of dopamine in the nucleus accumbens, which reduces the rewarding effects of drugs of abuse. It also reduces the activity of the mesolimbic pathway, which reduces drug-seeking behavior. Additionally, 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been shown to reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in lab experiments is that it is a selective dopamine D3 receptor agonist, which allows for more targeted research on the role of the dopamine D3 receptor in addiction and related disorders. However, one limitation of using 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects in humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone. One area of research could be the potential therapeutic effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Another area of research could be the potential side effects of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in humans. Additionally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in combination with other drugs for treating addiction and related disorders. Finally, future research could focus on the potential use of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone in treating other psychiatric disorders, such as anxiety and depression.
Synthesemethoden
The synthesis of 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone involves several steps. The first step is the reaction of 1-naphthylmethylamine with 4-isopropylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-pyrrolidinone in the presence of acetic acid to form 4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone.
Wissenschaftliche Forschungsanwendungen
4-(isopropylamino)-1-(1-naphthylmethyl)-2-pyrrolidinone has been extensively studied for its potential use in treating addiction and related disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine addiction. It has also been shown to reduce alcohol consumption in rats.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMOKSZYCXMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B5977440.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5977444.png)

![2-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5977453.png)

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![ethyl (3-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5977476.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)